molecular formula C10H13ClN2O2 B14864200 3-Chloro-6-((3-ethyloxetan-3-yl)methoxy)pyridazine

3-Chloro-6-((3-ethyloxetan-3-yl)methoxy)pyridazine

Cat. No.: B14864200
M. Wt: 228.67 g/mol
InChI Key: JXUMODXCYUQNDK-UHFFFAOYSA-N
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Description

3-Chloro-6-((3-ethyloxetan-3-yl)methoxy)pyridazine: is a heterocyclic compound that features a pyridazine ring substituted with a chloro group at the third position and a methoxy group linked to an ethyloxetane moiety at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-((3-ethyloxetan-3-yl)methoxy)pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile, followed by subsequent functional group modifications.

    Introduction of the Chloro Group: Chlorination of the pyridazine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol or other methoxy-containing reagents.

    Incorporation of the Ethyloxetane Moiety: The ethyloxetane moiety can be attached through etherification reactions involving suitable alkylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of various substituted pyridazine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology and Medicine:

    Pharmacological Research: Investigated for its potential as a pharmacophore in drug discovery, particularly for its antimicrobial and anticancer properties.

    Biological Probes: Used in the development of probes for studying biological pathways and interactions.

Industry:

    Materials Science:

Mechanism of Action

The mechanism of action of 3-Chloro-6-((3-ethyloxetan-3-yl)methoxy)pyridazine in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

    3-Chloro-6-methoxypyridazine: Lacks the ethyloxetane moiety, making it less complex and potentially less versatile.

    3-Chloro-6-((3-methyloxetan-3-yl)methoxy)pyridazine: Similar structure but with a different alkyl group, which may affect its reactivity and applications.

Uniqueness: 3-Chloro-6-((3-ethyloxetan-3-yl)methoxy)pyridazine is unique due to the presence of the ethyloxetane moiety, which imparts distinct chemical and physical properties. This structural feature may enhance its reactivity and broaden its range of applications compared to similar compounds.

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

3-chloro-6-[(3-ethyloxetan-3-yl)methoxy]pyridazine

InChI

InChI=1S/C10H13ClN2O2/c1-2-10(5-14-6-10)7-15-9-4-3-8(11)12-13-9/h3-4H,2,5-7H2,1H3

InChI Key

JXUMODXCYUQNDK-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)COC2=NN=C(C=C2)Cl

Origin of Product

United States

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